molecular formula C10H20ClNO2 B2830624 rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis CAS No. 2445750-14-9

rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis

Cat. No.: B2830624
CAS No.: 2445750-14-9
M. Wt: 221.73
InChI Key: WOQSHXVZEBXZKO-OZZZDHQUSA-N
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Description

rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis is a chemical compound with the molecular formula C10H19NO2·HCl It is a hydrochloride salt form of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate, which is characterized by the presence of an aminocyclopentyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride typically involves the following steps:

    Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes a reductive amination reaction with an appropriate amine to form the aminocyclopentyl intermediate.

    Esterification: The aminocyclopentyl intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired ester.

    Hydrochloride Salt Formation: The final step involves the conversion of the ester to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ester group may undergo hydrolysis to release the active amine, which can then interact with its target.

Comparison with Similar Compounds

rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis can be compared with similar compounds such as:

    Ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate;hydrochloride: The enantiomeric form with different stereochemistry.

    Methyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester.

    Ethyl 3-[(1S,3S)-3-aminocyclohexyl]propanoate;hydrochloride: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

Properties

IUPAC Name

ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-4-8-3-5-9(11)7-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQSHXVZEBXZKO-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H]1CC[C@@H](C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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